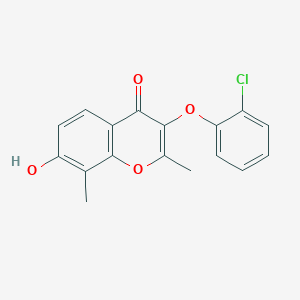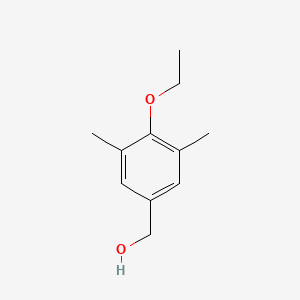
(4-Ethoxy-3,5-dimethylphenyl)methanol
Overview
Description
“(4-Ethoxy-3,5-dimethylphenyl)methanol” is a chemical compound with the CAS Number: 1038733-45-7 . It has a molecular weight of 180.25 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-ethoxy-3,5-dimethylphenyl)methanol” and its InChI Code is 1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
“(4-Ethoxy-3,5-dimethylphenyl)methanol” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Catalyst and Intermediate in Chemical Reactions
- (4-Ethoxy-3,5-dimethylphenyl)methanol has been implicated in the methanol-to-olefins reaction, where it acts as an intermediate in the formation of ethylene, a key component in the petrochemical industry. This process involves surface methoxy species on zeolites and highlights the compound's role in initial C-C bond formation crucial for ethene generation (Wang et al., 2018).
Organic Synthesis and Polymerization
- In the field of polymer chemistry, (4-Ethoxy-3,5-dimethylphenyl)methanol is used in the palladium-catalyzed copolymerization of ethene with acrolein dimethyl acetal to produce branched copolymers. This process highlights the compound's utility in developing new polymeric materials with unique properties (Li et al., 2004).
Enantioselective Reactions
- The compound is also relevant in enantioselective Michael addition reactions, serving as a bifunctional organocatalyst. This application is crucial for the synthesis of chiral molecules, which have significant implications in pharmaceuticals and agrochemicals (Lattanzi, 2006).
Photogeneration and Reactivity
- Research on the photogeneration and reactivity of aryl cations from aromatic halides demonstrates the compound's potential in photochemical transformations. This area of study opens new avenues for the development of light-mediated synthetic strategies (Protti et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGLSVZYTVPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



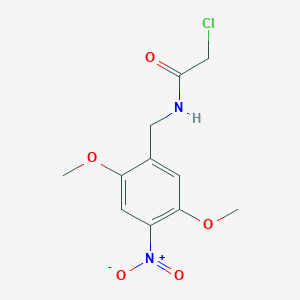
![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
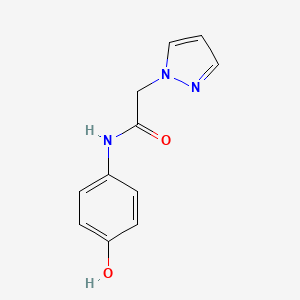
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
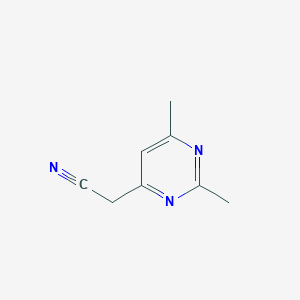
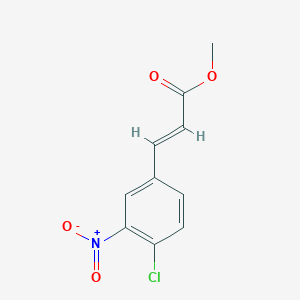
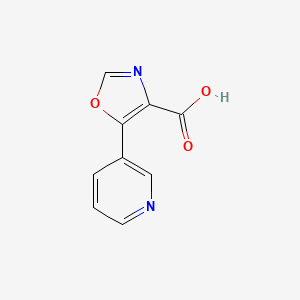
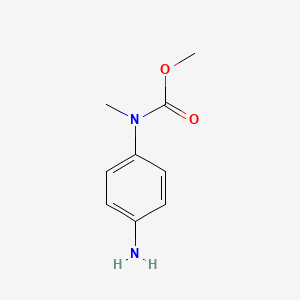
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)

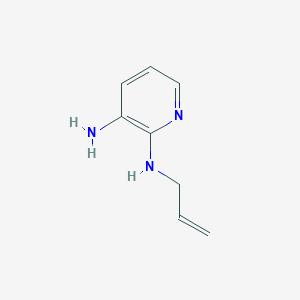
![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
